Cas no 89946-90-7 (Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-)

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-, is a brominated aromatic ketone with a molecular structure featuring both bromophenyl and methoxy-methylphenyl substituents. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, or specialty materials. The presence of the bromine atom enhances reactivity for further functionalization, while the methoxy and methyl groups contribute to steric and electronic modulation. Its well-defined structure allows for precise control in cross-coupling reactions or nucleophilic substitutions. The compound’s stability under standard conditions makes it suitable for laboratory-scale synthesis and research applications requiring tailored aromatic ketone frameworks.
Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- structure
89946-90-7 structure
Product Name:Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-
CAS No:89946-90-7
MF:C15H13BrO2
MW:305.166523694992
MDL:MFCD00613575
CID:584857
PubChem ID:767345
Update Time:2025-05-28

Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Methanone, (4-bromophenyl)(4-methoxy-3-methylphenyl)-
    • (4-bromophenyl)-(4-methoxy-3-methylphenyl)methanone
    • 89946-90-7
    • (4-bromophenyl)(4-methoxy-3-methylphenyl)methanone
    • NCGC00336770-01
    • AKOS001591155
    • SR-01000397803-1
    • AB01330577-02
    • SR-01000397803
    • DTXSID00354252
    • EU-0067874
    • MDL: MFCD00613575
    • Inchi: 1S/C15H13BrO2/c1-10-9-12(5-8-14(10)18-2)15(17)11-3-6-13(16)7-4-11/h3-9H,1-2H3
    • InChI Key: WASPSACMTYEINR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C1=CC=C(C(C)=C1)OC)=O

Computed Properties

  • Exact Mass: 304.00989g/mol
  • Monoisotopic Mass: 304.00989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 26.3Ų

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